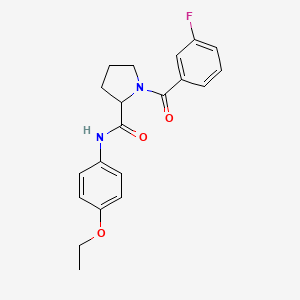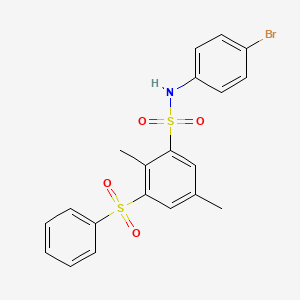![molecular formula C17H23N3O B6131461 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical formula C18H23N3O and is commonly referred to as ISO. The purpose of
作用机制
The mechanism of action of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is complex and not yet fully understood. It is believed to act as a dopamine D2 receptor antagonist in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have an affinity for the sigma-1 receptor, which may play a role in its anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on dopamine signaling in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have an effect on cell proliferation and apoptosis, which may play a role in its anti-cancer properties.
实验室实验的优点和局限性
One of the primary advantages of using 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in the treatment of neurological disorders and cancer. Additionally, its unique chemical structure makes it a valuable tool for studying dopamine signaling in the brain. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders and cancer. Finally, research is needed to explore the potential applications of this compound in other fields of research, such as drug discovery and chemical biology.
合成方法
The synthesis of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is a complex process that involves several steps. The initial step involves the reaction of 5-isoquinolinemethanol with 1-methylpiperazine in the presence of a catalyst to form the intermediate compound 4-(5-isoquinolinylmethyl)-1-methyl-2-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product this compound.
科学研究应用
2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol has been studied extensively in various fields of research. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has also been studied for its potential anti-cancer properties.
属性
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19-8-9-20(13-16(19)6-10-21)12-15-4-2-3-14-11-18-7-5-17(14)15/h2-5,7,11,16,21H,6,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMYRAISBOAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)

![4-methoxy-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B6131403.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)
![1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6131465.png)
![3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6131471.png)
![2-(2-pyridinyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6131480.png)

